4-{4-[(2-chloro-4,5-difluorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid
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Overview
Description
4-{4-[(2-chloro-4,5-difluorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid is a complex organic compound that features a pyrazole ring substituted with a butanoic acid chain and a 2-chloro-4,5-difluorobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(2-chloro-4,5-difluorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-{4-[(2-chloro-4,5-difluorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles such as amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
4-{4-[(2-chloro-4,5-difluorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 4-{4-[(2-chloro-4,5-difluorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4,5-difluorobenzoic acid
- 4-chloro-2,5-difluorobenzoic acid
- 4-{3-(2-chloro-4,5-difluoro-benzoyl)ureido}-3-trifluoromethoxybenzoic acid .
Uniqueness
The uniqueness of 4-{4-[(2-chloro-4,5-difluorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid lies in its specific substitution pattern and the presence of both a pyrazole ring and a butanoic acid chain. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H12ClF2N3O3 |
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Molecular Weight |
343.71 g/mol |
IUPAC Name |
4-[4-[(2-chloro-4,5-difluorobenzoyl)amino]pyrazol-1-yl]butanoic acid |
InChI |
InChI=1S/C14H12ClF2N3O3/c15-10-5-12(17)11(16)4-9(10)14(23)19-8-6-18-20(7-8)3-1-2-13(21)22/h4-7H,1-3H2,(H,19,23)(H,21,22) |
InChI Key |
TYBYTSGQECJOHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)Cl)C(=O)NC2=CN(N=C2)CCCC(=O)O |
Origin of Product |
United States |
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